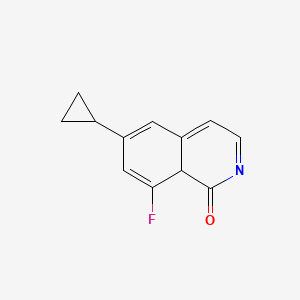
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one typically involves the reaction of benzamide, 4-cyclopropyl-2-fluoro-6-methyl- with N,N-dimethylformamide dimethyl acetal . The reaction conditions include:
Temperature: Moderate heating is often required.
Solvent: Common solvents include dimethylformamide (DMF) or other polar aprotic solvents.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinolinones.
Substitution: Formation of various substituted isoquinolinones depending on the reagents used.
科学研究应用
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit certain enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one: A closely related compound with similar structural features.
8-fluoro-1,2-dihydroisoquinolin-1-one: Another similar compound with slight variations in the cyclopropyl group.
Uniqueness
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and fluoro substituents contribute to its stability and reactivity, making it a valuable compound in various research fields .
属性
分子式 |
C12H10FNO |
|---|---|
分子量 |
203.21 g/mol |
IUPAC 名称 |
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C12H10FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h3-7,11H,1-2H2 |
InChI 键 |
ZHSWAJHWGSFHTC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC3=CC=NC(=O)C3C(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


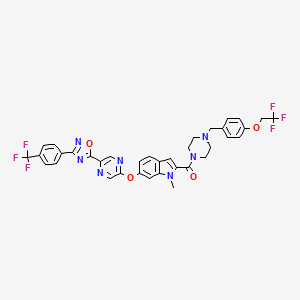
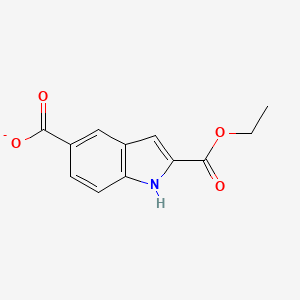
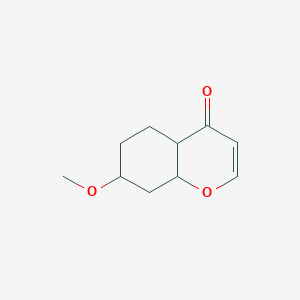
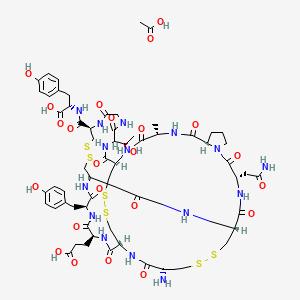
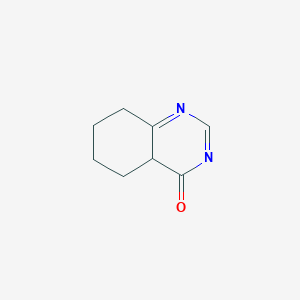
![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
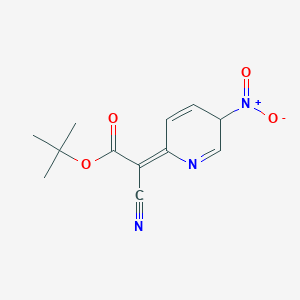
![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12361041.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
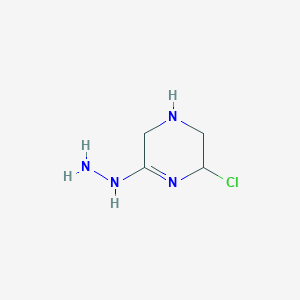
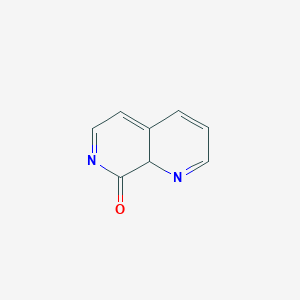

![3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-](/img/structure/B12361069.png)
